molecular formula C10H19Cl2N3S B021562 N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride CAS No. 104617-85-8

N6-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine dihydrochloride

Cat. No. B021562
CAS No.: 104617-85-8
M. Wt: 284.2 g/mol
InChI Key: QMNWXHSYPXQFSK-UHFFFAOYSA-N
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Patent
US08519148B2

Procedure details

In another embodiment, of 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole sulfonate or halide salts (8) may be converted to an HCl salt using a concentrated solution of HCl and isopropyl acetate (IPAC). In such embodiments, 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole sulfonate or halide salt (8) may be dissolved in IPAC and cooled to about 15° C. HCl (gas) may then be bubbled into the slurry for from about 0.5 hours to 3 hours to produce 2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole dihydrochloride (10), after which the mixture may be filtered, washed with an inert solvent, such as, for example, IPAC and dried under vacuum at room temperature. A detailed example of this synthesis may be found in Example 13.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole sulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[ClH:1].[NH2:2][C:3]1(S([O-])(=O)=O)[NH:7][C:6]2[CH2:8][CH2:9][CH:10]([NH:12][CH2:13][CH2:14][CH3:15])[CH2:11][C:5]=2[S:4]1>NC1SC2CC(NCCC)CCC=2N=1.C(OC(C)C)(=O)C>[ClH:1].[ClH:1].[NH2:2][C:3]1[S:4][C:5]2[CH2:11][CH:10]([NH:12][CH2:13][CH2:14][CH3:15])[CH2:9][CH2:8][C:6]=2[N:7]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(SC2=C(N1)CCC(C2)NCCC)S(=O)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
NC=1SC2=C(N1)CCC(C2)NCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Four
Name
2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole sulfonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(SC2=C(N1)CCC(C2)NCCC)S(=O)(=O)[O-]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
NC=1SC2=C(N1)CCC(C2)NCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
HCl (gas) may then be bubbled into the slurry for from about 0.5 hours to 3 hours

Outcomes

Product
Name
Type
product
Smiles
Cl.Cl.NC=1SC2=C(N1)CCC(C2)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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